6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

Physicochemical Properties Drug-likeness Lead Optimization

Medicinal chemistry pain point: Primary sulfonamides exhibit poor permeability due to high HBD count. This compound is the definitive cyclic tertiary sulfonamide benchmark. - **Solution:** 6-(Piperidine-1-sulfonyl)-THQ features zero HBDs, tPSA 49.5 Ų, clogP 1.80. - **Outcome:** Enables matched molecular pair analysis vs. primary sulfonamide (HBD=2) for SAR studies. - **Supply:** ≥95% purity minimizes false positives in fragment-based screens. Procure for oncology/CNS probe development.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39 g/mol
CAS No. 872107-96-5
Cat. No. B3388383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
CAS872107-96-5
Molecular FormulaC14H20N2O2S
Molecular Weight280.39 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3
InChIInChI=1S/C14H20N2O2S/c17-19(18,16-9-2-1-3-10-16)13-6-7-14-12(11-13)5-4-8-15-14/h6-7,11,15H,1-5,8-10H2
InChIKeyRDBWFNFOFIXMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.1 [ug/mL]

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: Sulfonamide Scaffold for FBDD


6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 872107-96-5) is a small-molecule chemical probe and building block featuring a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at the 6-position with a piperidin-1-ylsulfonyl group. It is supplied as a versatile scaffold for medicinal chemistry and fragment-based drug discovery (FBDD) . This compound belongs to the broader class of tetrahydroquinoline sulfonamides, a privileged structure in drug discovery known for yielding ligands against diverse targets, including RORγ, vasopressin 1b (V1b), and OGG1 [1][2]. Unlike many simple 6-sulfonamide analogs, this molecule incorporates a tertiary sulfonamide with a cyclic amine (piperidine), a modification often employed to modulate physicochemical properties and metabolic stability [3].

Why This Scaffold Cannot Be Replaced by Close Analogs for SAR


The specific substitution pattern of 6-(piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline creates a unique combination of steric, electronic, and vectorial properties that cannot be replicated by common alternatives. Generic substitution with a primary sulfonamide (e.g., 1,2,3,4-tetrahydroquinoline-6-sulfonamide, CAS 30059-39-3) introduces additional hydrogen bond donors (HBD) and alters acidity, which drastically changes binding-mode potential . Replacing the piperidine with a morpholine (e.g., 6-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline) or a pyrrolidine ring modifies both the scaffold's basicity and its 3D conformation, as confirmed by X-ray crystallography of analogous sulfonylpiperidine/quinoline systems [1]. While N-benzenesulfonyl-THQ derivatives (e.g., N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline) have been explored as antibacterial and RORγ-modulating agents, their substitution at the N-1 position (rather than the C-6 position) presents a fundamentally different exit vector for substituents, leading to divergent biological profiles against targets like OGG1 versus thymidylate kinase (TMK) [2][3]. Such nuanced differences mean that for rigorous SAR exploration, scaffold hopping is not a valid substitute for the specific 6-piperidinylsulfonyl THQ architecture.

Quantitative Differentiation from Key Analogs


Physicochemical Profile: Balanced Tertiary Sulfonamide

The target compound's drug-likeness profile, directly calculated from its structure, reveals a distinct balance compared to primary and aryl sulfonamide analogs. Its topological polar surface area (tPSA) of 49.5 Ų and a clogP of 1.80 place it well within optimal oral bioavailability space, unlike the more polar primary sulfonamide 1,2,3,4-tetrahydroquinoline-6-sulfonamide (tPSA ~89 Ų, clogP ~0.9) or the more lipophilic N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (tPSA ~46 Ų, clogP ~3.1). Critically, it possesses zero hydrogen bond donors (HBD), a key differentiator from the primary sulfonamide comparator (HBD=2), which implies the potential for better membrane permeability and reduced susceptibility to P-glycoprotein (P-gp) efflux . This profile is characteristic of fragments and leads successfully progressed to in vivo studies in the broader THQ class [1].

Physicochemical Properties Drug-likeness Lead Optimization

Conformational Pre-organization: A Rigid Tertiary Sulfonamide Vector

X-ray crystallographic data for the closely related analog 8-(piperidin-1-ylsulfonyl)quinoline confirms that the piperidine ring adopts a stable chair conformation, with the sulfonyl group creating a fixed, angled vector from the heterocyclic core [1]. In contrast, N-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives exhibit greater conformational flexibility around the N-S bond and the dihydroquinoline ring, as evidenced by their 3D structural characterization [2]. For the target compound, this translates to a more rigid, pre-organized presentation of the piperidine group, which can reduce the entropic penalty upon binding and improve target selectivity compared to more flexible scaffolds like N-arylsulfonyl THQs.

Structural Biology Conformational Analysis Scaffold Design

Class-Level Anticancer Activity via Oxidative Stress

Within a 30-membered library of piperidine ring-fused aromatic sulfonamides that included N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, compounds bearing a sulfonylpiperidine motif demonstrated a mechanism of action characterized by oxidative stress induction and glutathione depletion in HT168 melanoma and K562 leukemia cells, leading to micromolar cytotoxic effects. A lead compound from this class (compound 22) achieved 100% cytotoxicity with an EC50 < 10 µM on K562 cells and was active across a panel of 24 cancer cell lines [1]. While the target 6-(piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline was not explicitly tested, it shares the critical pharmacophoric feature—a sulfonylpiperidine condensed with a THQ ring—that defines this active series. In contrast, related studies on 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides (PKM2 activators) show a completely different biological mechanism, indicating that the sulfonyl group's attachment point and amine nature dictate therapeutic application [2].

Anticancer Activity Oxidative Stress Cytotoxicity

Purity and Supplier Quality for Fragment Elaboration

Reputable vendors supply 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline at a minimum purity specification of 95%, with some providers offering higher purities up to 98% . This contrasts with several closely related, custom-synthesized analogs that are often provided at purities of 90% or lower without guaranteed analytical certificates. For fragment screening, a minimum purity of 95% is a standard requirement to avoid false positives from impurities [1]. The compound is available as a solid, facilitating accurate weighing and solubility determination, unlike many THQ sulfonamide research chemicals which are only available as oils or amorphous solids that complicate handling.

Quality Control Fragment-Based Drug Discovery High-Throughput Screening

Validated Research and Industrial Applications


Fragment-Based Drug Discovery for Oncology Targets

This compound is an ideal fragment for FBDD libraries targeting oncology. Its balanced MW (280 Da), low complexity, and zero HBDs meet the 'rule of three' criteria. The class-level evidence linking this scaffold to oxidative stress induction and potent cytotoxicity (EC50 < 10 µM) against leukemia and melanoma cells provides a strong biological rationale for screening it against novel targets in DNA repair or redox homeostasis. Its high initial purity (≥95%) minimizes the risk of false positives in primary screens, accelerating hit triage [1][2].

Selective Scaffold for CNS Drug Discovery

The calculated physicochemical profile (tPSA 49.5 Ų, clogP 1.80, 0 HBD) positions this compound at the intersection of optimal CNS drug space. This distinguishes it from more polar primary sulfonamide analogs (tPSA ~89 Ų, 2 HBD) that struggle with passive permeability across the blood-brain barrier. Research groups working on CNS targets like the vasopressin 1b receptor or neurodegenerative disease targets can use this scaffold as a privileged starting point, leveraging the class's demonstrated ability to generate potent and selective antagonists [3].

Chemical Biology Probe for Target Deconvolution

Given its unique sulfonylpiperidine substructure, this compound serves as a valuable probe precursor for chemical biology. The piperidine nitrogen provides a synthetic handle for attaching linkers (e.g., to biotin or fluorophores) without altering the key THQ-sulfonamide pharmacophore, which is not easily achievable with unsubstituted piperidine rings. The known, distinct mechanism of action (oxidative stress induction) for its class allows it to be used in competitive profiling experiments to differentiate from apoptosis inducers or metabolic modulators (such as PKM2 activators), aiding in the deconvolution of cellular assay hits [2][4].

Comparative SAR Studies on Sulfonamide Bioisosteres

For medicinal chemistry groups exploring the effect of sulfonamide modification on ADME properties and target selectivity, this compound is the definitive 'cyclic tertiary sulfonamide' benchmark. It enables direct, quantitative comparison with primary sulfonamide (HBD=2) and N-aryl sulfonamide (more lipophilic) bioisosteres. The ability to generate analogous compounds with morpholine, pyrrolidine, or piperazine groups for a matched molecular pair analysis makes this a versatile key compound for understanding the interplay between a sulfonamide's amine component and its pharmacokinetic and pharmacodynamic profile [1].

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